N-(6-iodopyridazin-3-yl)-2-phenylacetamide

説明

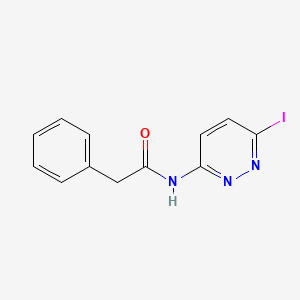

Structure

2D Structure

特性

IUPAC Name |

N-(6-iodopyridazin-3-yl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10IN3O/c13-10-6-7-11(16-15-10)14-12(17)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWPGZKUMAWWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(6-iodopyridazin-3-yl)-2-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. The presence of the pyridazine ring and the phenylacetamide moiety contributes to its lipophilicity and ability to interact with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Antiviral Activity : Preliminary studies suggest that derivatives of phenylacetamide, including those with pyridazine substitutions, may inhibit viral replication by targeting key viral enzymes. For instance, compounds similar to this compound have shown inhibition against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, a critical enzyme for viral replication .

- Antibacterial Activity : The compound has been investigated for its antibacterial properties, particularly against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 μg/mL . Compounds in this class have been shown to inhibit bacterial DNA topoisomerases, which are essential for bacterial DNA replication and repair.

- Antifungal Activity : Some derivatives exhibit antifungal properties as well, although specific data on this compound is limited. However, related compounds have been evaluated for their antifungal efficacy through quantitative structure–activity relationship (QSAR) studies .

Efficacy and Selectivity

The selectivity index (SI) is crucial in evaluating the therapeutic potential of new compounds. For instance, certain derivatives have demonstrated high selectivity indices, indicating a favorable safety profile when compared to their efficacy against target pathogens . The compound's low cytotoxicity in cell-based assays further supports its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Inhibition of SARS-CoV-2 RdRp : A study screened various phenylacetamide derivatives against SARS-CoV-2 RdRp using a cell-based assay. Among the tested compounds, some exhibited potent inhibition with EC50 values as low as 1.41 μM . This highlights the potential application of such compounds in developing antiviral therapies.

- Antibacterial Screening : Another investigation assessed the antibacterial activity of phenylacetamides against E. coli and MRSA. Compounds showed promising results with MIC values indicating effective inhibition . The study also highlighted the post-antibiotic effect and time-kill kinetics, demonstrating sustained antibacterial activity even after the removal of the compound.

Data Tables

The following tables summarize key findings related to the biological activity of this compound and its derivatives.

| Activity Type | Target Pathogen | MIC (μg/mL) | EC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Antiviral | SARS-CoV-2 RdRp | - | 1.41 | >70 |

| Antibacterial | E. coli | 0.64 - 5.65 | - | >200 |

| Antifungal | Various fungi | - | - | - |

科学的研究の応用

Research Applications

The compound is primarily used in the following research areas:

- Medicinal Chemistry : N-(6-Iodopyridazin-3-yl)-2-phenylacetamide serves as a lead compound for developing new drugs targeting cancer and viral infections.

- Biochemical Studies : Its unique structure allows researchers to investigate interactions with biological targets, enhancing the understanding of disease mechanisms and therapeutic strategies.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Iodine-substituted pyridazine | Potential glutaminase inhibition | Unique halogen substitution |

| N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide | Chlorine instead of iodine | Enzyme inhibition | Similar structure but differing halogen |

| 2-Amino-N-[4-(trifluoromethyl)phenyl]acetamide | Trifluoromethyl group | Anticancer properties | Lacks the pyridazine ring |

This table illustrates how this compound compares to similar compounds regarding structure and biological activity.

Future Research Directions

Given its potential applications, future research could focus on:

- In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its therapeutic efficacy.

- Mechanistic Studies : Understanding the specific biochemical pathways affected by this compound could provide insights into its role in cancer metabolism and viral replication.

- Structural Modifications : Exploring derivatives of this compound may enhance its potency and selectivity against specific biological targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

3-Chloro-N-phenyl-phthalimide

- Structure : Features a phthalimide core with a chloro substituent and N-phenyl group (Fig. 1, ).

- Applications : Used in polymer synthesis (e.g., polyimides), emphasizing its role in materials science rather than pharmacology.

- This impacts solubility and reactivity .

1,3,4-Thiadiazole Derivatives

- Example : N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide ().

- Structure : Replaces pyridazine with a thiadiazole ring, retaining the phenylacetamide moiety.

- Activity : Demonstrated cytotoxicity against cancer cell lines, suggesting thiadiazole’s role in enhancing bioactivity. The sulfur atom in thiadiazole may improve membrane permeability compared to pyridazine .

Benzothiazole Derivatives

- Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ().

- Structure : Benzothiazole core with trifluoromethyl and phenylacetamide groups.

- Properties : The electron-withdrawing CF₃ group increases metabolic stability but may reduce solubility. Benzothiazole’s larger aromatic system could enhance π-π stacking interactions in target binding .

Substituent Modifications

Halogen Variations

- Iodo vs. In contrast, chloro or fluoro substituents (e.g., in 4-chloro-2-phenyl-isoindole-1,3-dione, ) offer smaller steric profiles and different electronic effects, influencing reactivity and binding affinity .

Aromatic Group Diversity

- Phenyl vs. Methoxyphenyl : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () incorporate methoxy groups, which enhance solubility via hydrogen bonding. The target’s unsubstituted phenyl group may favor hydrophobic interactions .

Enzyme Inhibition Potential

- The target compound’s pyridazine core is utilized in GLS inhibitors (), where replacing thiadiazole with pyridazine modulates inhibitory potency. Pyridazine’s nitrogen orientation may optimize interactions with glutaminase active sites compared to bulkier heterocycles .

Cytotoxicity Profiles

Data Tables for Comparative Analysis

Table 1. Structural and Physical Properties

準備方法

Starting Material and Key Intermediate Preparation

The synthesis typically begins with 6-iodopyridazin-3-amine , which serves as the core pyridazinyl moiety precursor. This compound is commercially available or can be synthesized via halogenation of pyridazin-3-amine derivatives.

- Synthesis of 6-iodopyridazin-3-amine :

A reported method involves bromination of 6-iodopyridazin-3-amine in methanol with sodium bicarbonate at room temperature, followed by purification through flash silica chromatography. This yields a mixture of iodinated and brominated pyridazinyl amines, which can be separated and used for further reactions.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Bromination | Bromine, NaHCO3, MeOH, 20°C, 16 h | 60-80% (mixture) | Produces 6-iodopyridazin-3-amine derivatives |

| Purification | Flash silica chromatography | - | Separates iodinated from brominated products |

Formation of N-(6-iodopyridazin-3-yl)-2-phenylacetamide

The key step to obtain this compound involves N-acylation of 6-iodopyridazin-3-amine with phenylacetyl chloride or phenylacetic acid derivatives.

Acylation Procedure :

The amine is reacted with phenylacetyl chloride in the presence of a base such as triethylamine, typically in a solvent like N,N-dimethylacetamide (DMA) or dimethylformamide (DMF). The reaction is carried out at room temperature or slightly elevated temperatures overnight, followed by work-up involving aqueous washes and recrystallization or trituration to isolate the product.Reported Yields and Conditions :

A copper-catalyzed coupling approach also exists, where (6-iodopyridazin-3-yl)-2-phenylacetamide is synthesized as an intermediate for further functionalization. The N-acylation step yields about 40-81% depending on exact conditions and purification methods.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| N-acylation | 6-iodopyridazin-3-amine, phenylacetyl chloride, triethylamine, DMA, rt, overnight | 40-81% | Purification by trituration or recrystallization |

| Copper-catalyzed coupling | Cu catalyst, appropriate ligand, phenylacetyl chloride | Moderate to good | Used for further derivatization |

Catalytic Coupling and Functional Group Transformations

In advanced synthetic schemes, the 6-iodopyridazinyl amide intermediate undergoes palladium- or copper-catalyzed coupling reactions to introduce further substituents or to replace the iodine with other functional groups.

Copper-Catalyzed Coupling :

This method couples (6-iodopyridazin-3-yl)-2-phenylacetamide with other nucleophiles or aryl groups, facilitating diversification of the molecule for biological testing.Palladium-Catalyzed Suzuki Coupling :

The iodide is replaced by other aryl or allyl groups using Suzuki coupling with boronic acid derivatives, followed by oxidation or further functional group transformations to yield derivatives of the parent compound.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Yield Range | Key Notes |

|---|---|---|---|---|

| 1 | Halogenation/Bromination | Bromine, NaHCO3, MeOH, 20°C, 16 h | 60-80% (mixture) | Produces 6-iodopyridazin-3-amine |

| 2 | N-Acylation | Phenylacetyl chloride, triethylamine, DMA, rt, overnight | 40-81% | Formation of this compound |

| 3 | Copper-catalyzed coupling | Cu catalyst, ligand, nucleophile | Moderate | For further substitution |

| 4 | Palladium-catalyzed Suzuki coupling | Pd catalyst, boronic acid ester, base | Moderate to good | For aryl/allyl substitution |

Detailed Research Findings and Notes

The N-acylation step is critical and often uses phenylacetyl chloride due to its reactivity and availability. Triethylamine serves as a base to neutralize the HCl generated during the reaction.

Solvent choice such as DMA or DMF is preferred for solubility and reaction efficiency.

The iodide substituent on the pyridazine ring allows for versatile coupling reactions, enabling the synthesis of a wide range of derivatives, which is valuable in drug discovery efforts targeting enzymes like glutaminase.

Purification typically involves aqueous work-up followed by recrystallization or chromatography, depending on the scale and purity requirements.

Yields vary depending on reaction scale, purity of starting materials, and specific reaction parameters, but generally fall within moderate to good ranges (40-81%).

Q & A

Basic Research Question

- IR Spectroscopy : Confirm the presence of the amide carbonyl (C=O stretch at ~1670–1690 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : A singlet for the methylene group (–CH2–) adjacent to the carbonyl (δ 3.8–4.2 ppm). Aromatic protons from the pyridazine and phenyl rings appear as multiplets (δ 7.2–8.5 ppm) .

- ¹³C NMR : The carbonyl carbon resonates at ~165–170 ppm, with iodinated pyridazine carbons showing deshielding (δ 120–140 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 385.98 for C₁₂H₁₀IN₃O) .

How can researchers resolve contradictions in reported synthetic yields of this compound derivatives under varying catalytic conditions?

Advanced Research Question

Discrepancies in yields often arise from:

- Catalyst Loading : Copper(I) iodide (CuI) in Ullmann-type couplings improves aryl-iodide stability but requires precise stoichiometry (10–15 mol%) to avoid side reactions .

- Solvent Systems : Mixed solvents (e.g., tert-BuOH:H₂O) enhance regioselectivity in cycloaddition steps, but water content >25% may reduce solubility .

Resolution Strategy : - Use design of experiments (DoE) to optimize temperature, solvent ratios, and catalyst amounts.

- Monitor reaction progress via TLC or in-situ IR to identify intermediate bottlenecks .

What strategies are effective in optimizing regioselectivity during the iodination of pyridazine precursors for this compound synthesis?

Advanced Research Question

Regioselective iodination at the 6-position is challenging due to competing 3- or 5-position reactivity. Key strategies include:

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to polarize the ring and favor iodination at the 6-position .

- Temperature Control : Lower temperatures (0–5°C) slow kinetic pathways, favoring thermodynamic control for 6-iodo products .

- Protecting Groups : Use pivaloyl groups to block reactive sites, as seen in analogous pyridine derivatives .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of iodinated vapors.

- Waste Disposal : Collect iodine-containing waste separately for halogen-specific treatment .

How does the electronic nature of substituents on the phenyl ring influence the biological activity of this compound analogs?

Advanced Research Question

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents increase electrophilicity, enhancing interactions with target proteins (e.g., kinase inhibition). However, they may reduce solubility .

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups improve metabolic stability but can sterically hinder binding.

Methodology : - Perform SAR studies with para-substituted phenyl analogs.

- Use computational docking (e.g., AutoDock) to correlate substituent effects with binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。